molecular formula C14H26N2Si B1415876 1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine CAS No. 1908469-53-3

1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine

Cat. No.: B1415876
CAS No.: 1908469-53-3
M. Wt: 250.45 g/mol
InChI Key: FETABIQTJHAXNZ-UHFFFAOYSA-N
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Description

1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine is a chemical compound with the empirical formula C14H26N2Si. It is known for its application in the synthesis of piperazines via photocatalytic cross-coupling reactions. This compound is a part of the silicon amine protocol (SLAP) reagents, which are used in conjunction with aldehydes and ketones to form N-unprotected piperazines .

Preparation Methods

The synthesis of 1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine involves the reaction of benzylamine with trimethylsilylmethyl chloride under specific conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to dissolve the reactants .

Chemical Reactions Analysis

1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine undergoes various chemical reactions, including:

Scientific Research Applications

1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used in the synthesis of piperazines, which are important intermediates in the production of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the synthesis of biologically active molecules, including inhibitors and modulators of various enzymes and receptors.

    Medicine: It is involved in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine involves its ability to form reactive intermediates, such as azomethine ylides, which can participate in cycloaddition reactions. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to the formation of biologically active compounds. The compound’s reactivity is influenced by the presence of the trimethylsilyl group, which enhances its nucleophilicity and stability .

Comparison with Similar Compounds

1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to form stable and reactive intermediates, making it a valuable reagent in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

1-N-benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2Si/c1-13(15)10-16(12-17(2,3)4)11-14-8-6-5-7-9-14/h5-9,13H,10-12,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETABIQTJHAXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC1=CC=CC=C1)C[Si](C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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